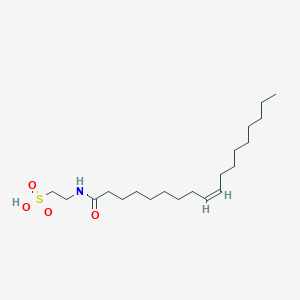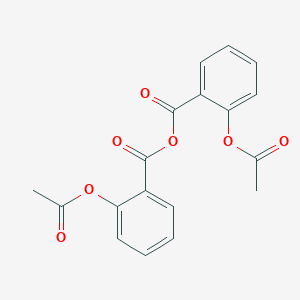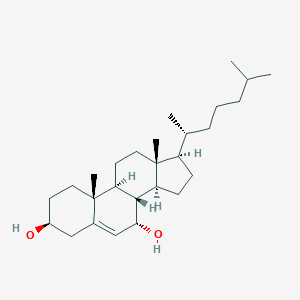
7alpha-Hydroxycholesterol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7alpha-Hydroxycholesterol involves a series of steps designed to achieve stereospecificity and retention of configuration at position seven. A key method utilizes the solvolysis of 7alpha-bromocholesterol benzoate with potassium acetate in acetic acid, leading to 7alpha-acetoxycholesterol benzoate, which is then reduced to 7alpha-hydroxycholesterol (Johnson & Lack, 1976). This method highlights the complexity and precision required in the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of 7alpha-Hydroxycholesterol, characterized by its specific hydroxylation at the 7alpha position, plays a crucial role in its biological function and interaction with enzymes. For instance, its interaction with cholesterol 7alpha-hydroxylase (CYP7A) enzyme showcases its significance in bile acid biosynthesis, where it serves as a substrate (Norlin et al., 2000).
Chemical Reactions and Properties
7alpha-Hydroxycholesterol undergoes various chemical reactions, demonstrating its versatility and importance in metabolic pathways. It is involved in the hepatic synthesis of bile acids, where enzymes catalyze its conversion into 7alpha, 24-dihydroxycholesterol in both pig and human liver, elucidating its role in cholesterol homeostasis and the metabolic flexibility of cholesterol derivatives (Norlin et al., 2000).
Physical Properties Analysis
The physical properties of 7alpha-Hydroxycholesterol, such as solubility, melting point, and specific optical rotation, are essential for its characterization and application in research. These properties influence its interaction with biological membranes and enzymes, although specific studies detailing these properties were not identified in this search.
Chemical Properties Analysis
The chemical properties of 7alpha-Hydroxycholesterol, including reactivity with other molecules and susceptibility to enzymatic oxidation, underscore its biochemical significance. Its role as a substrate for enzymes like cholesterol 7alpha-hydroxylase highlights its importance in maintaining cholesterol balance and the synthesis of bile acids (Norlin et al., 2000).
Applications De Recherche Scientifique
1. Bile Acid Synthesis Indicator
- Application Summary: 7alpha-Hydroxycholesterol is used as an indicator of total bile acid synthesis in humans . It is measured by gas-liquid chromatography-mass spectrometry .
- Methods of Application: The concentration of 7alpha-Hydroxycholesterol is determined in serum samples . Fifty ng [*H7]7alpha-hydroxycholesterol and 250 ng 5alpha-cholestane-3beta,6beta-diol are added to 500 µl of serum .
- Results: In patients with advanced cirrhosis of the liver, 7alpha-hydroxycholesterol was 3.4-fold lower compared to matched controls . Administration of cholestyramine for 14 days increased 7alpha-hydroxycholesterol concentration in five healthy volunteers .
2. Treatment Evaluation for Cerebrotendinous Xanthomatosis
- Application Summary: Levels of 7alpha-Hydroxycholesterol are used as biochemical markers for the evaluation of treatment of cerebrotendinous xanthomatosis .
- Methods of Application: The levels of 7alpha-Hydroxycholesterol in plasma are measured before and after the introduction of cholic acid .
- Results: The levels of 7alpha-Hydroxycholesterol in plasma were normalized (with 1 equal to the upper limit of normal) because the values or normal ranges varied within the different laboratories .
3. Cholesterol Metabolism
- Application Summary: 7alpha-Hydroxycholesterol plays a crucial role in cholesterol metabolism. It is a product of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), which is the rate-limiting step in the synthesis of bile acid from cholesterol via the classic pathway .
- Methods of Application: The enzyme CYP7A1 converts cholesterol to 7alpha-Hydroxycholesterol, which is then used in the synthesis of bile acids .
- Results: The inhibition of cholesterol 7-alpha-hydroxylase (CYP7A1) represses bile acid biosynthesis .
4. Inflammation and Immune Response
- Application Summary: 7alpha-Hydroxycholesterol can induce inflammation by enhancing the production of chemokine (C-C motif) ligand 2 . It also elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells .
- Methods of Application: The specific methods of application in this context would depend on the experimental setup, but generally involve exposing cells or tissues to 7alpha-Hydroxycholesterol and measuring the resulting inflammatory response .
- Results: The results would include an increase in the production of chemokine (C-C motif) ligand 2 and the expression of IL-23 in monocytic cells .
5. Cholesterol Homeostasis
- Application Summary: 7alpha-Hydroxycholesterol plays a crucial role in cholesterol homeostasis. It is a product of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), which is involved in the regulation of cholesterol levels in the body .
- Methods of Application: The enzyme CYP7A1 converts cholesterol to 7alpha-Hydroxycholesterol, which is then used in the regulation of cholesterol levels .
- Results: The inhibition of cholesterol 7-alpha-hydroxylase (CYP7A1) can affect cholesterol homeostasis .
6. Inflammation and Immune Response
- Application Summary: 7alpha-Hydroxycholesterol can induce inflammation by enhancing the production of chemokine (C-C motif) ligand 2 . It also elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells .
- Methods of Application: The specific methods of application in this context would depend on the experimental setup, but generally involve exposing cells or tissues to 7alpha-Hydroxycholesterol and measuring the resulting inflammatory response .
- Results: The results would include an increase in the production of chemokine (C-C motif) ligand 2 and the expression of IL-23 in monocytic cells .
Propriétés
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZMSRRJOYLLO-RVOWOUOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903965 | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7alpha-Hydroxycholesterol | |
CAS RN |
566-26-7 | |
| Record name | 7α-Hydroxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3beta,7alpha-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7.ALPHA.-HYDROXYCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95D0I22I0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



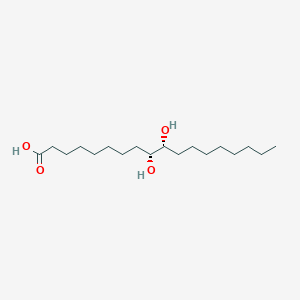
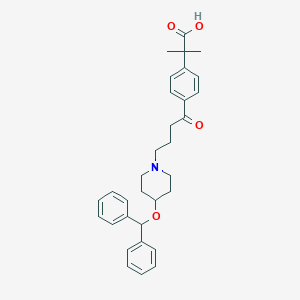


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
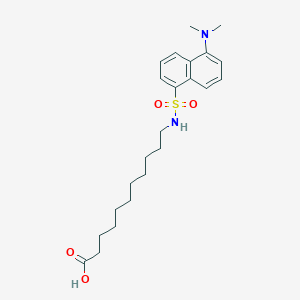
![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)
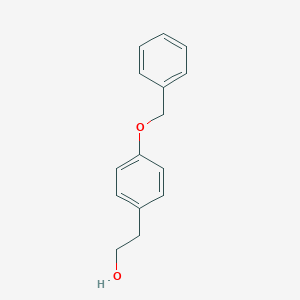
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)
